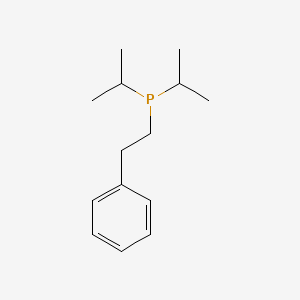![molecular formula C15H20N2O3S B12578568 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol CAS No. 334981-30-5](/img/structure/B12578568.png)
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol is a complex organic compound that belongs to the class of indoles and derivatives. This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an indole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol involves multiple steps, starting from the construction of the pyrrolidine ring and the indole moiety. The synthetic route typically includes:
Formation of the Pyrrolidine Ring: This can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring, which can be done using reagents like sulfonyl chlorides under basic conditions.
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis or Pictet-Spengler cyclization.
Coupling of the Indole and Pyrrolidine Units: The final step involves coupling the indole and pyrrolidine units through a suitable linker, such as an ethan-1-ol group.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Esterification: The ethan-1-ol group can react with carboxylic acids or acid chlorides to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol can be compared with other similar compounds, such as:
1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: This compound also contains a pyrrolidine ring and an indole moiety but differs in the presence of a phenoxymethyl group and a dione structure.
Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring with two keto groups, making it structurally distinct from the indole-containing compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
属性
CAS 编号 |
334981-30-5 |
|---|---|
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanol |
InChI |
InChI=1S/C15H20N2O3S/c18-8-5-13-10-16-15-4-3-12(9-14(13)15)11-21(19,20)17-6-1-2-7-17/h3-4,9-10,16,18H,1-2,5-8,11H2 |
InChI 键 |
HBTBLRIOIFJAJP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)

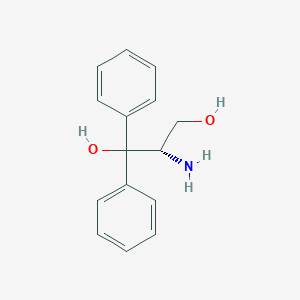
![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
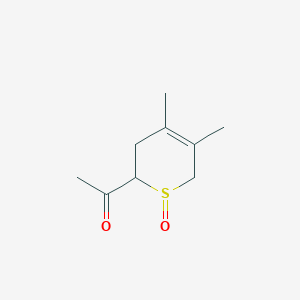
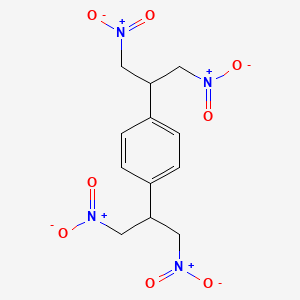
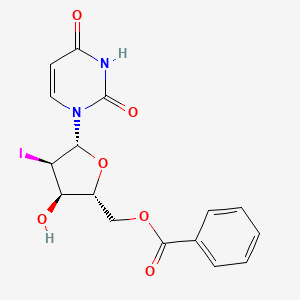
![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)

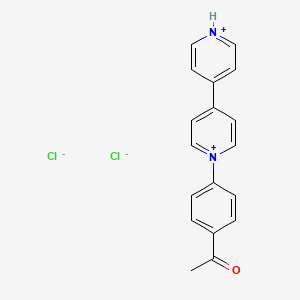
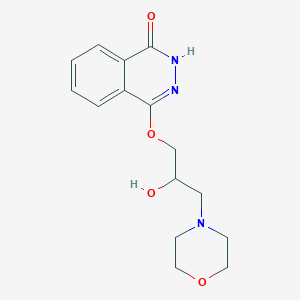
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
